ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[1,5-a]pyrazine core . This is followed by acylation and esterification reactions to introduce the benzoate and ethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups .
Scientific Research Applications
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibition properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrazine core with an acetamido and benzoate group makes it a versatile compound for various applications .
Biological Activity
Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrazine framework, an ethyl ester group, and an acetamido moiety. Its molecular formula is C22H22N4O3, with a molecular weight of approximately 486.55 g/mol. The intricate structure contributes to its diverse biological activities.
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure exhibit various biological activities, including:
- Anticancer Activity : this compound has shown potential in inhibiting tumor cell proliferation through mechanisms involving kinase inhibition and modulation of apoptotic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity | Uniqueness |
---|---|---|---|
Ethyl 4-(2-acetamido-benzoyl)-pyrimidine | Contains pyrimidine instead of pyrazine | Antitumor activity | Lacks the unique pyrazino structure |
3-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution on pyrazole | Antimicrobial properties | Simpler structure with less complexity |
Pyrazolo[3,4-d]pyrimidine Derivatives | Different heterocyclic framework | CDK inhibition | Different scaffold leading to varied biological profiles |
The unique combination of structural elements in this compound contributes to its distinctive biological activity profile compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant anticancer properties. The synthesized compounds showed IC50 values in the nanomolar range against various human tumor cell lines, indicating their potential as effective anticancer agents .
- Inhibition Studies : this compound has been evaluated for its inhibitory effects on specific kinases implicated in cancer progression. The results indicated potent dual inhibitory activity with IC50 values comparable to established inhibitors .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
InChI Key |
NZAFXUUEDAGOES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Origin of Product |
United States |
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